5-Bromo-2-ethoxybenzamide
Overview
Description
5-Bromo-2-ethoxybenzamide: is an organic compound with the molecular formula C9H10BrNO2 . It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
5-Bromo-2-ethoxybenzamide is a derivative of benzimidazole . It has been evaluated for its inhibitory potential against the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption.
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . This interaction results in a decrease in the breakdown of carbohydrates, thereby reducing the absorption of glucose from the digestive tract. This can help control blood sugar levels, particularly after meals.
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . The downstream effect of this inhibition is a reduction in postprandial hyperglycemia (high blood sugar after meals), which is beneficial for managing conditions like diabetes.
Pharmacokinetics
The pharmacokinetics of this compound and its active metabolite, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), have been studied . Both compounds showed a short elimination half-life . After a single intravenous administration, the plasma concentration of the compound declined rapidly . The compound and its metabolite were distributed rapidly into all tissues examined, with the highest concentrations found in the lung and kidney, respectively .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of α-glucosidase . This leads to a decrease in carbohydrate digestion and glucose absorption, which can help manage blood sugar levels.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-ethoxybenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as α-glucosidase, where it acts as an inhibitor. This interaction is crucial for its potential therapeutic applications, especially in the treatment of metabolic disorders . The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on α-glucosidase can lead to altered glucose metabolism in cells . Additionally, the compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It primarily acts as an enzyme inhibitor, where it binds to the active site of enzymes such as α-glucosidase . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects needs to be carefully determined to ensure the compound’s safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its inhibitory effects on enzymes. The compound interacts with enzymes such as α-glucosidase, affecting metabolic flux and metabolite levels . Its metabolism may involve deethylation and subsequent conjugation reactions, leading to the formation of metabolites that are excreted from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with target enzymes and other biomolecules, thereby affecting its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxybenzamide typically involves the bromination of 2-ethoxybenzamide. The process can be summarized as follows:
Starting Material: 2-Ethoxybenzamide.
Bromination: The introduction of a bromine atom at the 5-position of the benzene ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new chemical reactions and methodologies.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated benzamides on biological systems. It may also serve as a starting material for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may have applications in the development of new materials with unique properties.
Comparison with Similar Compounds
5-Bromo-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxybenzamide: Lacks the bromine substitution.
5-Bromo-2-chlorobenzamide: Contains a chlorine atom instead of an ethoxy group.
Uniqueness: 5-Bromo-2-ethoxybenzamide is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and transformations that may not be possible with other similar compounds.
Properties
IUPAC Name |
5-bromo-2-ethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBYBNXUVMGMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203436 | |
Record name | 5-Bromo-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54924-78-6 | |
Record name | 5-Bromo-2-ethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054924786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthesis pathway for 5-Bromo-2-ethoxybenzamide?
A1: The abstract describes the synthesis of this compound through the bromination of 2-Ethoxybenzamide. This reaction utilizes potassium hypobromite (KOBr) and potassium bromide (KBr) in a methanol solution with hydrochloric acid (HCl) present. []
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